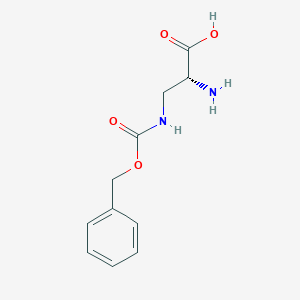
N-Cbz-L-2,3-Diaminopropionic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cbz-L-2,3-Diaminopropionic Acid, also known as N-alpha-benzyloxycarbonyl-L-2,3-diaminopropionic acid, is a derivative of the amino acid L-2,3-diaminopropionic acid. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on the alpha-amino group. This compound is commonly used in organic synthesis and peptide chemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cbz-L-2,3-Diaminopropionic Acid can be synthesized through various chemical methods. One common approach involves the protection of the alpha-amino group of L-2,3-diaminopropionic acid with a benzyloxycarbonyl (Cbz) group. This protection is typically achieved using benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize yield and purity. The product is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-L-2,3-Diaminopropionic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding free L-2,3-diaminopropionic acid.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove the Cbz group.
Substitution: Nucleophilic substitution reactions typically use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce free L-2,3-diaminopropionic acid .
Scientific Research Applications
N-Cbz-L-2,3-Diaminopropionic Acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: This compound is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of N-Cbz-L-2,3-Diaminopropionic Acid involves its role as a protected amino acid derivative. The Cbz group protects the alpha-amino group during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other functional groups in the molecule. The compound can then be deprotected to yield the free amino acid, which can participate in further biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-2,3-Diaminopropionic Acid: Similar to N-Cbz-L-2,3-Diaminopropionic Acid but with a tert-butoxycarbonyl (Boc) protecting group.
L-2,3-Diaminopropionic Acid: The unprotected form of the compound.
N-Fmoc-L-2,3-Diaminopropionic Acid: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group
Uniqueness
This compound is unique due to its Cbz protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C11H14N2O4/c12-9(10(14)15)6-13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m1/s1 |
InChI Key |
MUYNUUBAUQDGML-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(9H-fluoren-9-ylmethoxy)carbonyl][2-(3-fluorophenyl)ethyl]amino}acetic acid](/img/structure/B12509945.png)
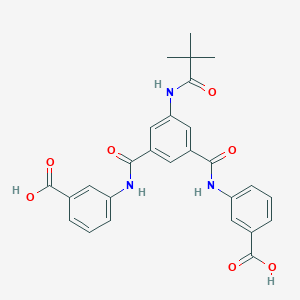
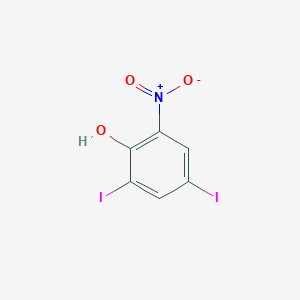

![N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline](/img/structure/B12509971.png)
![tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12509975.png)
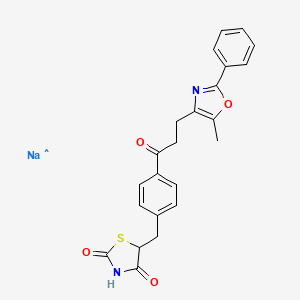
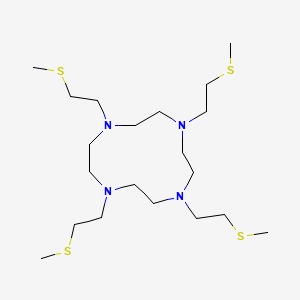
![But-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12509999.png)
![7-{[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12510005.png)

![Bicyclo[6.1.0]non-4-en-9-ylmethanol](/img/structure/B12510013.png)
![2-[3-(Diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate; butenedioic acid](/img/structure/B12510014.png)
![7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate](/img/structure/B12510039.png)
